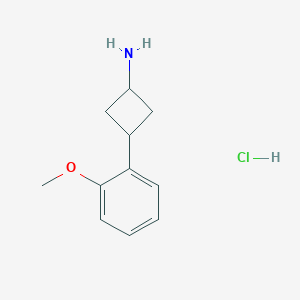

3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride

Description

3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a cyclobutane-based amine derivative featuring a 2-methoxyphenyl substituent at the 3-position of the cyclobutane ring and a primary amine group at the 1-position, stabilized as a hydrochloride salt. The compound’s structure combines the conformational rigidity of the cyclobutane ring with the electron-donating methoxy group on the aromatic ring, making it a candidate for exploration in medicinal chemistry and material science.

Properties

IUPAC Name |

3-(2-methoxyphenyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-5-3-2-4-10(11)8-6-9(12)7-8;/h2-5,8-9H,6-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKHMBVJXLNPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CC(C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305151-95-3 | |

| Record name | (1r,3r)-3-(2-methoxyphenyl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride typically involves the reaction of 2-methoxyphenylacetonitrile with cyclobutanone in the presence of a reducing agent. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the cyclobutanamine ring. The final product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Formation of substituted cyclobutanamine derivatives.

Scientific Research Applications

3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying the effects of cyclobutanamine derivatives on biological systems.

Medicine: Investigating potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Isomers and Substituent Position Effects

- 1-(2-Methoxyphenyl)cyclobutan-1-amine Hydrochloride (): This positional isomer places the 2-methoxyphenyl group at the 1-position of the cyclobutane ring instead of the 3-position. However, its discontinued status limits current availability .

N-Cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine Hydrochloride ():

Substitution with a 2-methylphenyl group (electron-neutral methyl vs. electron-donating methoxy) and a cyclopropylamine moiety introduces greater lipophilicity. The cyclopropyl group may stabilize the amine via conjugation, differing from the primary amine in the target compound. Molecular weight: 237.76 g/mol .

Substituent Electronic Effects

3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine Hydrochloride ():

Replacing the 2-methoxyphenyl group with a 3-(trifluoromethyl)phenyl substituent introduces a strong electron-withdrawing effect. This change could enhance metabolic stability but reduce aromatic π-π stacking interactions in biological targets. Molecular formula: C₁₁H₁₂F₃N·HCl .- 3-Ethoxy-2-methoxycyclobutan-1-amine Hydrochloride (): Here, both ethoxy and methoxy groups are attached directly to the cyclobutane ring. The dual ether substituents increase polarity and solubility compared to the target compound’s aryl-bound methoxy group. Molecular formula: C₇H₁₅NO₂·HCl .

Steric and Conformational Considerations

3-[(4-Bromophenyl)methyl]cyclobutan-1-amine Hydrochloride ():

A bromophenylmethyl group adds significant steric bulk and hydrophobicity. The bromine atom’s size and inductive effects may hinder rotational freedom, contrasting with the target’s smaller methoxy group. Molecular weight: 254.58 g/mol .- cis-3-Amino-1-methylcyclobutan-1-ol Hydrochloride (): The hydroxyl and methyl groups on the cyclobutane create a cis-configuration, enabling hydrogen bonding. This contrasts with the target’s lack of hydroxyl groups, suggesting divergent applications in drug design. Molecular formula: C₅H₁₂ClNO .

Data Table: Key Comparative Properties

*Estimated based on structural analogs.

Biological Activity

3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound serves as a building block in organic synthesis and has been studied for its interactions with various biological targets, including enzymes and receptors. The compound's mechanism of action involves binding to specific molecular targets, thereby modulating their activity. This can lead to various biological effects depending on the target involved.

Biological Activity

Several studies have investigated the biological activity of this compound, revealing promising results across different biological systems.

Antimicrobial Activity

Research into the antimicrobial properties of this compound indicates that it may exhibit significant antibacterial activity. For instance, a study highlighted its effectiveness against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) suggesting potent activity .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have also been evaluated. A recent study reported IC50 values indicating that at certain concentrations, the compound can inhibit cell growth in various cancer cell lines, including HepG2 liver cancer cells . The selectivity index (SI), which compares cytotoxicity against normal cells versus cancer cells, is crucial for assessing the therapeutic potential of this compound.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Values (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | < 20 | |

| Cytotoxicity | HepG2 | 7.8 | |

| Selectivity Index | HepG2 vs Normal Cells | SI > 10 |

Case Studies

- Antimicrobial Efficacy : In a high-throughput screening study involving over 100,000 compounds, this compound was identified as a promising candidate with significant activity against Mtb. The study confirmed that the compound inhibited growth effectively at low concentrations, highlighting its potential as an anti-tuberculosis agent .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on HepG2 cells. The results indicated that while the compound exhibited substantial cytotoxicity, it also demonstrated selectivity, suggesting that it could be developed further for cancer therapeutics .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride to ensure high yield and purity?

Methodological Answer:

Synthesis optimization requires precise control of temperature (typically 0–25°C for cyclobutane ring stability), solvent selection (polar aprotic solvents like DMF or THF to stabilize intermediates), and reaction time (12–24 hours for complete cyclization). Post-synthesis, purification via recrystallization or column chromatography is critical. Analytical validation using (to confirm methoxy proton integration at δ 3.8–4.0 ppm) and high-resolution mass spectrometry (HRMS) ensures structural fidelity. For cyclobutane derivatives, stereochemical integrity should be confirmed using or X-ray crystallography .

Advanced: How can researchers resolve contradictory data regarding the binding affinity of this compound to serotonin receptors in different assay systems?

Methodological Answer:

Contradictions may arise from assay-specific variables (e.g., receptor isoforms, buffer pH, or co-factor availability). Systematic approaches include:

- Orthogonal Assays: Compare radioligand binding (e.g., displacement) with functional assays (e.g., cAMP accumulation in HEK-293 cells).

- Receptor Subtype Profiling: Use selective antagonists (e.g., WAY-100635 for 5-HT) to isolate contributions.

- Molecular Dynamics Simulations: Model ligand-receptor interactions to identify steric or electronic clashes in specific conformations.

Refer to studies on analogous trifluoromethyl cyclobutane amines, where electron-withdrawing groups alter binding kinetics .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- : Identifies methoxy ( 3.8–4.0 ppm) and cyclobutane ring protons ( 2.5–3.5 ppm).

- : Confirms quaternary carbons in the cyclobutane ring ( 30–40 ppm) and methoxy carbon ( 55 ppm).

- HRMS: Validates molecular ion peaks (e.g., [M+H] at m/z 212.1) and isotopic chlorine patterns.

- FT-IR: Detects N-H stretches (3300 cm) and C-O-C vibrations (1250 cm). For stereochemical analysis, X-ray crystallography is recommended .

Advanced: What strategies can be employed to elucidate the metabolic pathways of this compound in in vitro models?

Methodological Answer:

- Phase I Metabolism: Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at cyclobutane or demethylation).

- Enzyme Inhibition: Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes.

- Radiolabeled Tracers: Incorporate at the methoxy group to track demethylation pathways.

- Computational Prediction: Apply software like Schrödinger’s ADMET Predictor to simulate CYP450 interactions based on electron density maps .

Basic: How does the presence of the methoxy group in this compound influence its physicochemical properties compared to non-substituted analogs?

Methodological Answer:

The methoxy group:

- Enhances Solubility: Via hydrogen bonding (logP reduced by 0.5 units compared to phenyl analogs).

- Alters Electronic Effects: Electron-donating methoxy increases aromatic ring electron density, affecting - stacking in receptor binding.

- Impacts Stability: Methoxy groups resist oxidative degradation better than hydroxyl substituents.

Comparative studies on 3-(Trifluoromethyl)cyclobutan-1-amine derivatives show substituent polarity directly correlates with bioavailability .

Advanced: What computational modeling approaches are suitable for predicting the interaction of this compound with cytochrome P450 enzymes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model ligand-enzyme binding poses, focusing on CYP2D6 and CYP3A4 active sites.

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., Phe120 in CYP3A4).

- QSAR Models: Train on datasets of cyclobutane amines to predict metabolic sites (e.g., methoxy demethylation likelihood).

Studies on difluoromethyl cyclobutane analogs highlight the role of steric bulk in CYP450 affinity .

Basic: How can researchers validate the purity of this compound batches for in vivo studies?

Methodological Answer:

- HPLC-UV/ELSD: Use a C18 column (acetonitrile/0.1% TFA gradient) with >95% peak area purity.

- Elemental Analysis: Confirm C, H, N, Cl content within ±0.4% of theoretical values.

- Thermogravimetric Analysis (TGA): Ensure <1% residual solvent (e.g., DMF) .

Advanced: What experimental designs can address conflicting cytotoxicity data for this compound across cancer cell lines?

Methodological Answer:

- Dose-Response Curves: Test across 5-log concentrations (1 nM–100 µM) in NCI-60 cell panels.

- Mechanistic Profiling: Combine RNA-seq (to identify dysregulated pathways) and caspase-3/7 assays (to confirm apoptosis).

- 3D Tumor Spheroids: Compare efficacy in monolayers vs. spheroids to assess penetration limits.

Analogous antineoplastic cyclobutane amines show cell-line-specific sensitivity tied to transporter expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.